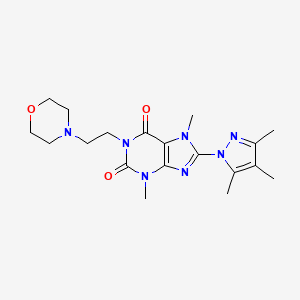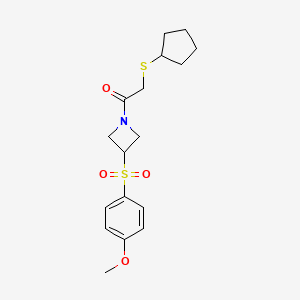
2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic compound often used in various fields of scientific research. Known for its unique structure, it features a cyclopentylthio group and a methoxyphenylsulfonyl group attached to an azetidine ring, making it an interesting subject for studies in organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. Starting materials include cyclopentylthiol, 4-methoxybenzenesulfonyl chloride, and azetidinone intermediates. The process often begins with the nucleophilic substitution reaction where cyclopentylthiol reacts with appropriate electrophiles to form the cyclopentylthio group. Subsequent steps involve the incorporation of the 4-methoxyphenylsulfonyl group through sulfonation reactions, followed by the attachment to the azetidine ring via N-alkylation or similar methods.
Industrial Production Methods: In an industrial setting, the production scale synthesis of this compound would focus on optimizing yield and purity. Typical industrial methods might include the use of continuous flow reactors to ensure precise control over reaction conditions, reducing side reactions, and improving the efficiency of each step. These reactors allow for better heat and mass transfer, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or other peroxides, which might affect the sulfur or the aromatic methoxy group.
Reduction: : Reductive conditions, possibly involving hydrogen gas and a palladium catalyst, could reduce any reducible functional groups in the molecule.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the azetidine nitrogen or the thioether sulfur.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles in substitution reactions are commonly used. Reactions typically require controlled temperatures and pressures to optimize yields.
Major Products Formed from These Reactions: Products vary depending on the reaction type. Oxidation might yield sulfoxides or sulfones, reduction could lead to simpler hydrocarbons or alcohols, and substitution would yield various substituted azetidines or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound serves as a model for studying reaction mechanisms involving sulfur-containing groups and azetidines.
Biology: Its potential biological activities could make it a candidate for drug discovery and development, focusing on its interaction with biological macromolecules.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anti-cancer activities, given its complex structure.
Industry: In industrial applications, 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone might be used in the synthesis of advanced materials or as an intermediate in the manufacture of other specialized chemicals.
Wirkmechanismus
The mechanism by which 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone exerts its effects often involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, disrupting their normal function and triggering a cascade of biochemical reactions. The azetidine ring could interact with receptors or enzymes, while the sulfonyl group might enhance binding affinity or specificity. Molecular pathways could involve inhibition of specific enzymes or modulation of signaling pathways critical for cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds with similar structural motifs include other azetidines with varying substituents, sulfur-containing heterocycles, and molecules featuring sulfonyl groups attached to aromatic rings.
Highlighting Uniqueness: What sets 2-(Cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone apart is its combination of a cyclopentylthio group, a 4-methoxyphenylsulfonyl group, and an azetidine ring. This specific arrangement confers unique chemical reactivity and biological properties not seen in more common azetidine or sulfonyl compounds.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-22-13-6-8-15(9-7-13)24(20,21)16-10-18(11-16)17(19)12-23-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJWLQMOQGISJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
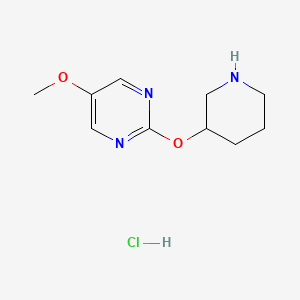
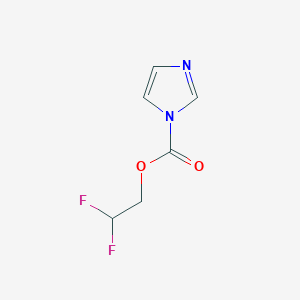
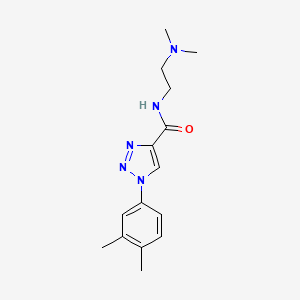
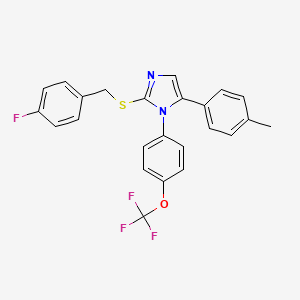
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2818860.png)
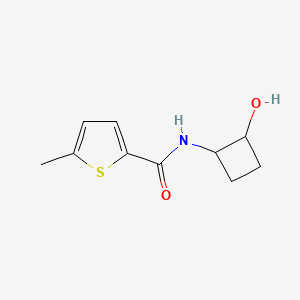
![methyl 4-(5-{[(pyridin-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate](/img/structure/B2818865.png)
![5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2818866.png)
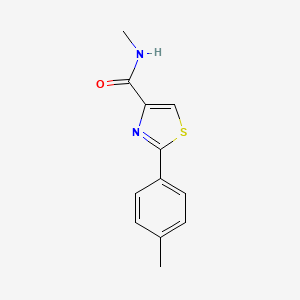
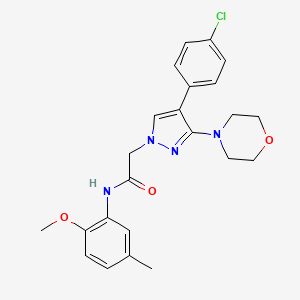
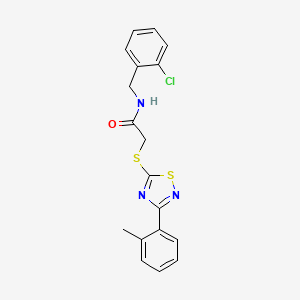
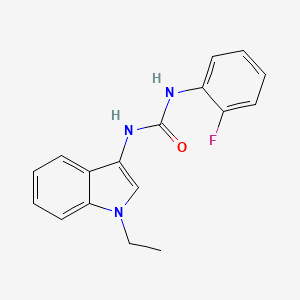
![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)
